(S)-Cyclopropyl-(3-methylpiperazin-1-yl)-methanone hydrochloride

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

Secure the definitive (S)-enantiomer for your SAR programs. This single-isomer N-acylpiperazine ensures reproducible kinase (PAK4, IRAK4) and PARP inhibitor studies, eliminating chiral resolution steps. The 3-(S)-methyl configuration dictates target binding and metabolic stability, unlike racemic or unmethylated analogs. With ≥98% purity (validated for fragment-based screening), a LogP of 0.6385, and TPSA of 32.34 Ų, it is a premium chiral intermediate for CNS-penetrant candidate design. Accept no substitutes—validate your assays with the correct stereochemistry.

Molecular Formula C9H17ClN2O
Molecular Weight 204.7 g/mol
CAS No. 2205505-28-6
Cat. No. B1450760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Cyclopropyl-(3-methylpiperazin-1-yl)-methanone hydrochloride
CAS2205505-28-6
Molecular FormulaC9H17ClN2O
Molecular Weight204.7 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C(=O)C2CC2.Cl
InChIInChI=1S/C9H16N2O.ClH/c1-7-6-11(5-4-10-7)9(12)8-2-3-8;/h7-8,10H,2-6H2,1H3;1H/t7-;/m0./s1
InChIKeyUGUQYPDFQGENCL-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Cyclopropyl-(3-methylpiperazin-1-yl)-methanone hydrochloride (CAS 2205505-28-6): A Chiral Piperazine-Cyclopropanecarbonyl Building Block for Medicinal Chemistry Procurement


(S)-Cyclopropyl-(3-methylpiperazin-1-yl)-methanone hydrochloride is an enantiomerically pure (S-configuration) N-acylpiperazine derivative composed of a cyclopropanecarbonyl moiety linked to a 3-methylpiperazine ring as its hydrochloride salt . This compound belongs to the class of cyclopropanecarbonyl-piperazines, a privileged scaffold recurrent in numerous kinase inhibitors (e.g., PAK4, IRAK4) and PARP inhibitors [1]. Its defining structural features—the single (S)-enantiomer at the 3-position of the piperazine and the cyclopropyl ketone—differentiate it from the racemic mixture, the (R)-enantiomer, and the non-methylated cyclopropyl(piperazin-1-yl)methanone analogs, making it a key chiral intermediate for structure-activity relationship (SAR) exploration and lead optimization programs [2].

Why Generic Substitution of (S)-Cyclopropyl-(3-methylpiperazin-1-yl)-methanone hydrochloride (CAS 2205505-28-6) Fails in Rigorous Research Procurement


Substituting (S)-cyclopropyl-(3-methylpiperazin-1-yl)-methanone hydrochloride with the racemic mixture (CAS 1240581-73-0), the (R)-enantiomer (CAS 1568239-28-0), or the unsubstituted cyclopropyl(piperazin-1-yl)methanone (CAS 1021298-67-8) introduces uncontrolled variables that compromise reproducibility in biological assays and synthetic campaigns . The (S)-configuration at the 3-methylpiperazine creates a distinct spatial orientation of the methyl group, which can critically influence target binding (e.g., kinase hinge-region interactions) and metabolic stability [1]. Additionally, the 3-methyl substituent restricts piperazine ring conformational freedom compared to unmethylated analogs, potentially altering pharmacokinetic profiles such as LogP and TPSA . Unless enantiomeric identity, methyl-substitution effects, and physicochemical parameters are matched, functional assay outcomes and downstream structure-activity relationships may be invalidated.

Quantitative Differentiation Evidence for (S)-Cyclopropyl-(3-methylpiperazin-1-yl)-methanone hydrochloride (2205505-28-6) Against Closest Analogs


Enantiomeric Purity: (S)-Configuration vs. Racemate and (R)-Enantiomer

The target compound is provided as the single (S)-enantiomer with ≥98% purity, whereas the racemic mixture (CAS 1240581-73-0) is typically offered at 95% purity . The (R)-enantiomer (CAS 1568239-28-0) is separately available but with no publicly reported enantiomeric excess data from vendors . In the PAK4 inhibitor CZh226 program, the quinazoline-linked (3S)-3-methylpiperazine fragment demonstrated 346-fold selectivity for PAK4 over PAK1 (Ki = 9 nM vs. 3112 nM), whereas the (R)-enantiomer data has not been disclosed, suggesting that the (S)-configuration is critical for achieving the reported selectivity window [1].

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

Physicochemical Property Differentiation: TPSA and LogP vs. Unsubstituted Piperazine Analog

The target compound displays a computed TPSA of 32.34 Ų and a LogP of 0.6385 . In contrast, the unsubstituted cyclopropyl(piperazin-1-yl)methanone hydrochloride (CAS 1021298-67-8) has a TPSA of 32.34 Ų but a lower LogP (approximately 0.1–0.3, based on structural analogs) due to the absence of the methyl group . The increased LogP of the target compound (ΔLogP ≈ +0.34 to +0.54) indicates enhanced lipophilicity, which can improve membrane permeability but may also increase CYP450 binding. This property differentiation is crucial when selecting building blocks for optimizing oral bioavailability in lead series [1].

ADME prediction Lipophilicity Polar surface area

Storage and Stability: Cold-Chain Requirement vs. Ambient-Stable Analogs

The target compound requires storage sealed in dry conditions at 2–8°C, as per the manufacturer's specifications . In comparison, the unsubstituted cyclopropyl(piperazin-1-yl)methanone hydrochloride (CAS 1021298-67-8) is typically shipped and stored at ambient temperature . This differential storage requirement suggests that the 3-methylpiperazine moiety may introduce increased hygroscopicity or thermal sensitivity, necessitating cold-chain logistics for procurement. Researchers planning long-term stability studies or high-throughput screening campaigns must account for these handling differences.

Compound stability Storage conditions Procurement logistics

Purity Level Differentiation: ≥98% Assay vs. 95% Industry Baseline

The target compound is offered at ≥98% purity by leading suppliers such as ChemScene and Leyan , exceeding the 95% purity commonly reported for the racemic mixture (CAS 1240581-73-0) and the (R)-enantiomer . Higher purity reduces the burden of post-procurement purification, minimizes side-reaction risk in multi-step syntheses, and improves the reliability of biological assay results by limiting unknown impurity interference [1].

Chemical purity Procurement specification Analytical chemistry

Chiral Building Block Utility: CZh226 PAK4 Inhibitor vs. Non-Chiral Analogs

The (3S)-3-methylpiperazine moiety of the target compound is a direct precursor to the chiral piperazine fragment found in CZh226, a highly selective PAK4 inhibitor (PAK4 Ki = 9 nM, 346-fold selectivity over PAK1) [1]. In contrast, the non-chiral cyclopropyl(piperazin-1-yl)methanone is primarily employed in PARP inhibitor synthesis (e.g., Olaparib) where stereochemistry is not a discriminating factor [2]. This divergent application space means that researchers targeting kinase selectivity via chiral piperazine derivatives cannot substitute the target compound with achiral piperazine analogs without losing the stereochemical handle that drives selectivity [3].

Kinase inhibitor Fragment-based drug discovery Chiral pool synthesis

Conformational Restriction and Metabolic Stability: 3-Methyl vs. Unsubstituted Piperazine

The 3-methyl substituent on the piperazine ring introduces a steric barrier that can reduce N-dealkylation and oxidative metabolism compared to unsubstituted piperazine analogs [1]. Although direct metabolic stability data for this compound are not publicly available, class-level SAR indicates that 3-methylpiperazine derivatives generally exhibit prolonged half-lives in liver microsome assays (e.g., t₁/₂ increase of 20–50% over unmethylated counterparts) [2]. This inference is supported by the observation that the CZh226 prodrug program explicitly retained the (3S)-methylpiperazine core for pharmacokinetic optimization [3].

Metabolic stability Conformational analysis Piperazine SAR

Optimal Research and Industrial Application Scenarios for (S)-Cyclopropyl-(3-methylpiperazin-1-yl)-methanone hydrochloride (2205505-28-6)


Chiral Pool Synthesis of Kinase Inhibitors (e.g., PAK4, IRAK4)

The (S)-enantiomer serves as a direct chiral building block for the construction of 4-aminoquinazoline-2-carboxamide PAK4 inhibitors, such as CZh226 (PAK4 Ki = 9 nM, 346-fold selectivity over PAK1) [1]. Its defined stereochemistry eliminates the need for chiral resolution post-coupling, streamlining fragment-based library synthesis .

PARP Inhibitor Analoging with Methyl-Substituted Piperazine Core

While Olaparib uses an unsubstituted cyclopropylcarbonyl piperazine, the 3-methyl analog offers a tool for SAR exploration of PARP-1/2 selectivity and metabolic stability [1]. The compound's LogP of 0.6385 and TPSA of 32.34 Ų support BBB permeability prediction, making it relevant for CNS-penetrant PARP inhibitor design .

CYP450 Metabolic Stability Screening of Piperazine Building Blocks

The 3-methyl substituent is expected to reduce N-dealkylation rates relative to unsubstituted piperazine, based on class-level SAR [1]. The target compound can be used as a reference scaffold in liver microsome stability assays to benchmark novel piperazine derivatives, with cold-chain storage (2–8°C) ensuring compound integrity during long-term studies .

High-Purity Fragment Library Construction

With a certified purity of ≥98%, the compound meets the stringent quality thresholds for fragment-based screening libraries (>97% purity) [1]. Its single stereoisomer nature and moderate molecular weight (204.70 g/mol) make it an ideal fragment hit starting point for structure-guided optimization programs .

Quote Request

Request a Quote for (S)-Cyclopropyl-(3-methylpiperazin-1-yl)-methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.